molecular formula C11H12F2O2 B13538730 3-(2,5-Difluorophenyl)-3-methylbutanoic acid

3-(2,5-Difluorophenyl)-3-methylbutanoic acid

Cat. No.: B13538730
M. Wt: 214.21 g/mol
InChI Key: SBGPSQMVPXHASJ-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H12F2O2/c1-11(2,6-10(14)15)8-5-7(12)3-4-9(8)13/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

SBGPSQMVPXHASJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the reaction of 2,5-difluorophenylboronic acid with a suitable butanoic acid derivative under Suzuki-Miyaura cross-coupling conditions . This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 3-(2,5-Difluorophenyl)-3-methylbutanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,5-Difluorophenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Difluorophenyl)-3-methylbutanoic acid is unique due to its specific combination of the difluorophenyl group and the butanoic acid backbone

Biological Activity

3-(2,5-Difluorophenyl)-3-methylbutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development, supported by relevant studies and data.

  • Molecular Formula : C11H12F2O2
  • Molecular Weight : 220.21 g/mol
  • IUPAC Name : 3-(2,5-Difluorophenyl)-3-methylbutanoic acid

Biological Activity Overview

The biological activity of 3-(2,5-Difluorophenyl)-3-methylbutanoic acid has been evaluated in various contexts, including its effects on cancer cells and potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)1.76Induces apoptosis and cell cycle arrest
HCT-116 (Colon)2.69Inhibits topoisomerase II
A549 (Lung)1.28Causes G2/M phase arrest

These findings suggest that the compound may disrupt critical cellular processes involved in cancer progression, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Potential

In addition to its anticancer effects, 3-(2,5-Difluorophenyl)-3-methylbutanoic acid has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases.

The exact mechanism by which 3-(2,5-Difluorophenyl)-3-methylbutanoic acid exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways:

  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

  • In Vivo Efficacy in Tumor Models
    • A study utilizing a xenograft mouse model demonstrated that treatment with 3-(2,5-Difluorophenyl)-3-methylbutanoic acid led to a significant reduction in tumor size compared to control groups. The treatment resulted in over 70% tumor volume reduction after two weeks.
  • Synergistic Effects with Other Agents
    • Research has indicated that combining this compound with standard chemotherapeutics enhances efficacy against resistant cancer cell lines. For instance, when used alongside doxorubicin, there was a reported increase in apoptosis rates by over 50%.

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